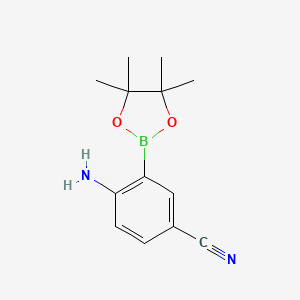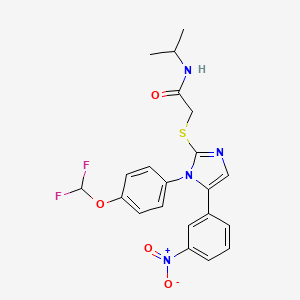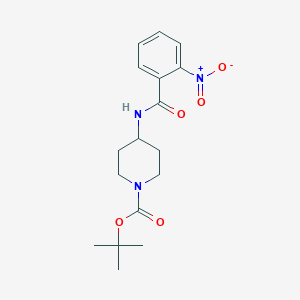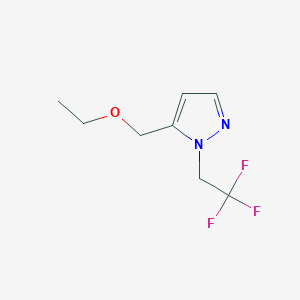
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound that contains a boronic acid pinacol ester functional group . This functional group is ideal for Suzuki cross-coupling reactions, which are used to extend the size of the structure .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . It contains a boronic acid pinacol ester functional group attached to a benzene ring .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions . These reactions are used to extend the size of the structure .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound serves as an intermediate in the synthesis of complex molecules. For instance, Wu et al. (2021) synthesized derivatives of this compound and characterized their structures using spectroscopy and X-ray diffraction. Their study highlighted the importance of Density Functional Theory (DFT) calculations in understanding the molecular structure and vibrational properties, thereby aiding in the design of molecules with tailored properties (Qing-mei Wu et al., 2021).
Microwave-assisted Synthesis
The compound is also pivotal in microwave-assisted synthesis methods. Theis et al. (2009) demonstrated the synthesis of hyperbranched epoxide-amine adducts using a one-pot microwave-assisted reaction. This method represents a significant advancement in the synthesis of complex polymers, showcasing the compound's utility in polymer science (J. Theis et al., 2009).
Environmental Studies
In environmental studies, the compound's derivatives have been used to investigate the abiotic transformation of pollutants. Nödler et al. (2012) explored how derivatives can interact with environmental contaminants, providing insights into the fate of pollutants and suggesting pathways for their degradation (K. Nödler et al., 2012).
Corrosion Inhibition
The compound finds application in the study of corrosion inhibition. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel. Their research demonstrates the potential of such compounds in protecting metals against corrosion, highlighting the importance of molecular structure on corrosion inhibition efficiency (A. Chaouiki et al., 2018).
Antimicrobial Studies
Furthermore, compounds derived from 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been investigated for their antimicrobial properties. Abd El-Meguid (2014) synthesized compounds incorporating the benzoimidazole moiety, attached to different amino acids and sulfamoyl analogues, demonstrating significant antimicrobial activity against various pathogens (E. A. Abd El-Meguid, 2014).
Mecanismo De Acción
Target of Action
It is known that this compound is often used in the synthesis of various organic compounds .
Mode of Action
The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a chemical reagent used in the synthesis of various organic compounds, its effects would be determined by the properties of the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound in a cool, dry place under inert gas .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJYXVCVZGMIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)

![(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2869520.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)

![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)